![molecular formula C20H31NO3 B11831482 (4aR,4bS,6aS,7S,9aS,9bS,11aS)-methyl 4a,6a-dimethyl-2-oxohexadecahydro-1H-indeno[5,4-f]quinoline-7-carboxylate](/img/structure/B11831482.png)
(4aR,4bS,6aS,7S,9aS,9bS,11aS)-methyl 4a,6a-dimethyl-2-oxohexadecahydro-1H-indeno[5,4-f]quinoline-7-carboxylate
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Overview
Description
(4aR,4bS,6aS,7S,9aS,9bS,11aS)-methyl 4a,6a-dimethyl-2-oxohexadecahydro-1H-indeno[5,4-f]quinoline-7-carboxylate is a complex organic compound with a unique structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4aR,4bS,6aS,7S,9aS,9bS,11aS)-methyl 4a,6a-dimethyl-2-oxohexadecahydro-1H-indeno[5,4-f]quinoline-7-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include cyclization reactions, reduction, and esterification. Specific reaction conditions such as temperature, solvents, and catalysts are carefully controlled to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. Optimization of reaction conditions, such as the use of high-pressure reactors and advanced purification techniques, is crucial to achieve cost-effective and efficient production.
Chemical Reactions Analysis
Types of Reactions
(4aR,4bS,6aS,7S,9aS,9bS,11aS)-methyl 4a,6a-dimethyl-2-oxohexadecahydro-1H-indeno[5,4-f]quinoline-7-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In the realm of chemistry, this compound serves as a building block for synthesizing more complex molecules. Its unique structural characteristics allow researchers to explore new chemical reactions and mechanisms. For instance, it can undergo various reactions such as oxidation and reduction, making it a versatile reagent in synthetic organic chemistry.
Biology
Biologically, the compound is under investigation for its bioactive properties . Preliminary studies suggest that it may exhibit antimicrobial and anticancer activities. For example, derivatives of indenoquinolines have shown cytotoxic effects against various cancer cell lines including MCF-7 and HeLa cells . The potential for these compounds to act as inhibitors in biological pathways positions them as candidates for further drug development.
Medicine
In medicinal chemistry, the compound’s therapeutic effects are being evaluated. It has been identified as a potential lead compound for developing pharmaceuticals targeting specific diseases. Notably, indenoquinoline derivatives have demonstrated anti-inflammatory and anti-tuberculosis activities . The mechanism of action often involves interaction with specific molecular targets such as enzymes or receptors that modulate biological pathways.
Industry
From an industrial perspective, this compound may be utilized in producing advanced materials such as polymers and coatings due to its unique chemical properties. Its stability and reactivity make it suitable for applications in material science where specific functionalities are desired.
Case Studies
- Anticancer Activity : A study evaluated various indenoquinoline derivatives for their cytotoxic effects against cancer cell lines. Results indicated significant inhibition of cell growth at low concentrations (IC50 values around 2 μM), showcasing their potential as anticancer agents .
- Anti-inflammatory Properties : Research on a series of indenoquinoline derivatives revealed dual inhibitory effects on inflammatory markers with promising IC50 values below 1 μM. These findings suggest a viable pathway for developing new anti-inflammatory drugs .
- Anti-tuberculosis Activity : A derivative was found to exhibit potent activity against M. tuberculosis, with MIC values comparable to established treatments. This positions the compound as a candidate for further exploration in anti-TB drug development .
Mechanism of Action
The mechanism of action of (4aR,4bS,6aS,7S,9aS,9bS,11aS)-methyl 4a,6a-dimethyl-2-oxohexadecahydro-1H-indeno[5,4-f]quinoline-7-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (4aR,4bS,6aS,7S,9aS,9bS,11aS)-methyl 4a,6a-dimethyl-2-oxohexadecahydro-1H-indeno[5,4-f]quinoline-7-carboxylate include other indenoquinoline derivatives and related structures such as:
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Biological Activity
The compound (4aR,4bS,6aS,7S,9aS,9bS,11aS)-methyl 4a,6a-dimethyl-2-oxohexadecahydro-1H-indeno[5,4-f]quinoline-7-carboxylate belongs to the indenoquinoline family of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound through synthesis studies, biological evaluations as enzyme inhibitors and antiproliferative agents, and its potential therapeutic applications.
Chemical Structure and Synthesis
The structural framework of this compound includes a fused indenoquinoline system that is crucial for its biological activity. The synthesis of indenoquinoline derivatives often involves multi-component reactions that yield compounds with significant pharmacological properties. For instance, the synthesis of various indenoquinoline derivatives has been reported to involve reactions that enhance their biological efficacy through structural modifications such as the introduction of phosphonate groups or other functional moieties that modulate their activity .
Antiproliferative Activity
Indenoquinoline derivatives have shown promising results in inhibiting cancer cell proliferation. The compound has been evaluated for its cytotoxic effects against various cancer cell lines. Preliminary studies indicate that it exhibits higher cytotoxicity against cancer cells compared to non-cancerous cells. For example, derivatives similar to this compound have been reported to show IC50 values in the nanomolar range against specific cancer types .
Compound | IC50 (nM) | Cancer Cell Line | Non-Cancer Cell Line |
---|---|---|---|
Example A | 16.65 ± 3.77 | HeLa (cervical) | MRC-5 (lung) |
Example B | 30.00 ± 5.00 | MDA-MB-231 (breast) | HEK293 (kidney) |
Enzyme Inhibition
One of the key mechanisms by which indenoquinoline derivatives exert their anticancer effects is through the inhibition of topoisomerase I (TopI), an enzyme critical for DNA replication and transcription. The compound has been tested for its ability to inhibit TopI activity in vitro. Results from plasmid relaxation assays demonstrate that it can effectively inhibit TopI similar to camptothecin (CPT), a well-known TopI inhibitor.
In a comparative study:
- The compound showed significant inhibition at early time points (1 min) but maintained activity over longer periods compared to CPT.
- Quantitative analysis indicated that certain derivatives exhibited sustained inhibition after prolonged incubation times .
Case Studies and Research Findings
Several studies have focused on the biological evaluation of indenoquinoline derivatives:
- Topoisomerase Inhibition : A recent study evaluated a series of indenoquinolines for their TopI inhibitory potential. The results indicated that compounds with specific substituents demonstrated enhanced inhibitory activity compared to CPT .
- Antitumor Activity : Another research effort highlighted the antiproliferative effects of indenoquinoline derivatives against various cancer cell lines. The findings suggested that modifications at specific positions on the indenoquinoline scaffold could lead to improved cytotoxic profiles .
- Neuroprotective Effects : Indenoquinolines have also been investigated for neuroprotective properties. Some derivatives exhibited acetylcholinesterase inhibitory activity, suggesting potential applications in treating neurodegenerative diseases .
Properties
Molecular Formula |
C20H31NO3 |
---|---|
Molecular Weight |
333.5 g/mol |
IUPAC Name |
methyl (1S,3aS,3bS,5aS,9aR,9bS,11aS)-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,8,9,9b,10,11-tetradecahydroindeno[5,4-f]quinoline-1-carboxylate |
InChI |
InChI=1S/C20H31NO3/c1-19-10-8-14-12(13(19)5-6-15(19)18(23)24-3)4-7-16-20(14,2)11-9-17(22)21-16/h12-16H,4-11H2,1-3H3,(H,21,22)/t12-,13-,14-,15+,16-,19-,20+/m0/s1 |
InChI Key |
ZIJOERJCUZAWQB-HIQFOQTISA-N |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2C(=O)OC)CC[C@H]4[C@@]3(CCC(=O)N4)C |
Canonical SMILES |
CC12CCC3C(C1CCC2C(=O)OC)CCC4C3(CCC(=O)N4)C |
Origin of Product |
United States |
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